molecular formula C16H16N2O4S2 B4274725 3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4274725
M. Wt: 364.4 g/mol
InChI Key: UNSHFKKSPVYQPC-UHFFFAOYSA-N
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Description

"3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid" is a complex organic compound of significant interest in various scientific fields due to its unique structural attributes and potential applications. This compound is characterized by a fusion of bicyclic and heterocyclic elements, giving it a distinct chemical identity and versatility.

Properties

IUPAC Name

3-[[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-7-2-5-11(24-7)8-6-23-16(17-8)18-14(19)12-9-3-4-10(22-9)13(12)15(20)21/h2,5-6,9-10,12-13H,3-4H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHFKKSPVYQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3C4CCC(C3C(=O)O)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid generally involves multi-step organic synthesis techniques. Key stages include the formation of the thiazole ring, the introduction of the thienyl group, and the construction of the oxabicyclic structure. Each of these steps necessitates precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Industrial Production Methods

Industrial production might utilize a streamlined version of the laboratory synthesis process. It likely involves advanced techniques such as catalytic processes or continuous flow chemistry to enhance efficiency and scalability. These methods focus on cost-effectiveness, environmental impact, and reproducibility to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions:

  • Oxidation: : Typically performed using oxidizing agents like permanganates or chromium compounds.

  • Reduction: : Can be reduced using reducing agents such as lithium aluminum hydride.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions due to the presence of reactive heteroatoms.

Common Reagents and Conditions

Common reagents involved include strong acids, bases, and specialized catalysts, with reaction conditions carefully optimized to maximize product yield and specificity. Reaction media may range from organic solvents like dichloromethane to aqueous buffers, depending on the nature of the desired transformation.

Major Products

The major products of these reactions vary:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction might produce amines or alcohols.

  • Substitution reactions can lead to derivatives with various functional groups substituted at specific positions on the core structure.

Scientific Research Applications

Chemistry

This compound is a notable subject in synthetic organic chemistry due to its complex structure, which serves as a challenging target for new synthetic methodologies and catalytic processes.

Biology

In biological research, the compound's unique functional groups and molecular framework can be exploited to probe biochemical pathways or design novel bioactive molecules.

Medicine

Medically, it may serve as a lead compound for developing new drugs, given its potential interactions with biological targets such as enzymes or receptors. Its pharmacological activities are studied for applications in treating diseases or as diagnostic tools.

Industry

In industrial settings, this compound could be utilized in the development of advanced materials or as a catalyst in polymerization reactions, thanks to its robust and versatile chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its structural complexity allows it to bind selectively, modulating biochemical pathways by altering enzyme activity or receptor signaling. The exact mechanism involves detailed interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Penicillins: : Also contain a bicyclic structure but differ significantly in their substituents and overall framework.

  • Cephalosporins: : Share some structural similarities but possess distinct functional groups and biological properties.

Uniqueness

What sets 3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique combination of a thiazole ring with an oxabicyclic framework, which endows it with unique reactivity and a broad spectrum of potential applications. It represents a fusion of multiple chemical motifs, making it a versatile and valuable compound in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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